molecular formula C8H11NO2 B073307 1,2-Cyclohexanedicarboximide CAS No. 1444-94-6

1,2-Cyclohexanedicarboximide

Cat. No.: B073307
CAS No.: 1444-94-6
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboximide is a chemical compound with the molecular formula C8H11NO2. It is a derivative of phthalimide, where the aromatic ring is fully hydrogenated, resulting in a saturated cyclic imide. This compound is known for its stability and diverse reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboximide can be synthesized through the hydrogenation of phthalimide. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_8\text{H}_5\text{NO}_2 + 3\text{H}_2 \rightarrow \text{C}8\text{H}{11}\text{NO}_2 ]

Industrial Production Methods: In an industrial setting, hexahydrophthalimide is produced by the catalytic hydrogenation of phthalimide in large reactors. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to ensure complete hydrogenation. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedicarboximide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexahydrophthalic anhydride.

    Reduction: It can be reduced to form hexahydrophthalamic acid.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hexahydrophthalic anhydride.

    Reduction: Hexahydrophthalamic acid.

    Substitution: Various N-substituted hexahydrophthalimide derivatives.

Scientific Research Applications

Chemical Synthesis

1.1. Intermediate in Organic Reactions

1,2-Cyclohexanedicarboximide is often used as an intermediate in the synthesis of various organic compounds. It can participate in reactions such as:

  • Formation of Amides : The compound can react with amines to form amides, which are crucial in pharmaceuticals and agrochemicals.
  • Synthesis of Isoindoles : It can be transformed into isoindole derivatives through cyclization reactions, which are valuable in medicinal chemistry for their biological activities .

Table 1: Reactions Involving this compound

Reaction TypeProduct TypeApplications
Amide FormationAmidesPharmaceuticals, agrochemicals
CyclizationIsoindolesMedicinal chemistry
Ring OpeningVarious derivativesMaterial science

Material Science

2.1. Polymers and Composites

In material science, this compound is utilized to create functionalized polymers. Its ability to undergo polymerization reactions makes it suitable for developing high-performance materials:

  • Curing Agent for Epoxy Resins : It acts as a curing agent that enhances the mechanical properties of epoxy resins used in coatings and adhesives.
  • Thermal Stability : Polymers derived from this compound exhibit improved thermal stability and resistance to chemical degradation .

Table 2: Properties of Polymers Derived from this compound

PropertyValueSignificance
Thermal StabilityHighSuitable for high-temperature applications
Mechanical StrengthEnhancedImproved durability of materials
Chemical ResistanceExcellentLonger lifespan in harsh environments

Medicinal Chemistry

3.1. Biological Activity

Recent studies have highlighted the potential biological activities of derivatives synthesized from this compound. These derivatives have shown promise in:

  • Anti-inflammatory Effects : Compounds derived from this imide have been studied for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antibacterial Properties : Some derivatives exhibit antibacterial activity against various strains of bacteria, indicating their potential use in developing new antibiotics .

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of compounds synthesized from this compound derivatives. The results indicated significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in cultured human peripheral blood mononuclear cells (PBMCs), suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of hexahydrophthalimide involves its interaction with specific molecular targets and pathways. For instance, hexahydrophthalimide derivatives have been studied as inhibitors of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. The inhibition of this enzyme disrupts the heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen and subsequent cell death in target organisms .

Comparison with Similar Compounds

1,2-Cyclohexanedicarboximide can be compared with other similar compounds such as:

    Phthalimide: The aromatic counterpart of hexahydrophthalimide, which is less saturated and has different reactivity.

    Succinimide: Another cyclic imide with a similar structure but different chemical properties and applications.

    Maleimide: A compound with a similar imide functional group but with an unsaturated ring structure.

Uniqueness: this compound’s saturated ring structure provides it with unique stability and reactivity compared to its aromatic and unsaturated counterparts. This makes it particularly useful in applications requiring robust chemical intermediates.

Biological Activity

1,2-Cyclohexanedicarboximide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound is derived from the cyclization of dicarboxylic acids and has been synthesized through various methods involving amidrazones and cyclic anhydrides. The structural formula can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with amidrazones, yielding derivatives that exhibit varied biological activities .

Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds have been documented, showcasing their potential as antimicrobial agents .
  • Anti-inflammatory Properties :
    • Studies have demonstrated that compounds related to this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be harnessed for anti-inflammatory therapies .
  • Cytotoxicity :
    • In vitro studies have shown moderate cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 20 to 100 µM, indicating potential for further development in cancer therapeutics .

Data Table: Biological Activity Overview

Activity Type Tested Strains/Cells Effect MIC/IC50 Values
AntibacterialStaphylococcus aureusSignificant inhibitionVaries by derivative
Escherichia coliSignificant inhibitionVaries by derivative
Anti-inflammatoryHuman PBMCsInhibition of IL-6, TNF-αNot specified
CytotoxicityMCF7, A549Moderate cytotoxicity20 - 100 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Escherichia coli. The results indicated a strong correlation between structural modifications and antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of these compounds in RAW 264.7 macrophage cells. The results demonstrated that treatment with specific derivatives led to a significant reduction in lipopolysaccharide-induced PGE2 production, suggesting a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-Cyclohexanedicarboximide, and how should they inform experimental design?

  • Answer : The compound (C₈H₁₁NO₂, MW 153.18) is a white crystalline powder with a melting point of 135–139°C, density of 1.18 g/cm³, and solubility in methanol. Its stability under ambient conditions requires storage in sealed, dry containers to prevent hydrolysis . For experimental reproducibility, characterize purity via HPLC (>97%) and confirm structure using NMR (¹H/¹³C) and IR spectroscopy, noting carbonyl absorptions at ~1705–1770 cm⁻¹, which are critical for functional group identification .

Q. What are standard synthetic routes for this compound, and how can side reactions be minimized?

  • Answer : A common method involves cyclizing cis-1,2-cyclohexanedicarboxylic acid with ammonia or urea under dehydrating conditions. Side products (e.g., open-chain amides) can form if reaction temperatures exceed 140°C. Use controlled heating (120–130°C) and monitor reaction progress via TLC. Purify the product via recrystallization from methanol, ensuring minimal residual solvents through vacuum drying .

Q. How is this compound utilized in biochemical assays?

  • Answer : It serves as a reagent in ELISA kits (e.g., PAK kinase activity assays) due to its stability in aqueous buffers at neutral pH. Optimize concentrations (typically 0.1–1 mM) to avoid interference with enzymatic activity. Validate assay specificity using negative controls (e.g., imide-free buffers) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to dopamine (D₂) and serotonin (5-HT₂) receptors?

  • Answer : Substituents on the cyclohexane ring or imide nitrogen alter steric and electronic interactions. For example, N-alkylation (e.g., SM-9018 derivative) enhances D₂/5-HT₂ selectivity by ~10-fold compared to the parent compound. Use radioligand binding assays (³H-spiperone for D₂, ³H-ketanserin for 5-HT₂) with HEK-293 cells expressing recombinant receptors. Analyze data via Scatchard plots to quantify Kd and Bmax values .

Q. What experimental strategies resolve contradictions in reported alkali resistance improvements when using this compound in thermal plates?

  • Answer : Discrepancies in alkali resistance (e.g., ±15% variation across studies) may arise from resin formulation differences. Systematically vary the resin proportion (5–15% w/w) in photosensitive emulsions and test dissolution rates in 0.1–1 M NaOH. Use SEM to assess surface morphology post-development; optimal results occur at 11% resin loading, balancing sensitivity and durability .

Q. How can enantiomeric purity of this compound derivatives impact pharmacological activity?

  • Answer : The cis-1,2 configuration is critical for bioactivity. Enantiomeric impurities (>2%) reduce receptor binding efficacy. Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve enantiomers. Correlate purity with in vivo efficacy using rodent models (e.g., apomorphine-induced climbing test for antipsychotic activity) .

Q. Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 3.5 µm) and gradient elution (0.1% formic acid in water/acetonitrile). For biological samples, employ solid-phase extraction (HLB cartridges) to achieve LODs of 0.1 ng/mL. Validate recovery rates (85–115%) using spiked plasma/urine .

Q. How should researchers address solubility limitations in kinetic studies of this compound?

  • Answer : For aqueous insolubility, prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS. Sonication (10 min, 40 kHz) enhances dispersion. Monitor aggregation via dynamic light scattering; particles >200 nm may skew kinetic data .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883674
Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1444-94-6, 7506-66-3
Record name Hexahydro-1H-isoindole-1,3(2H)-dione
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Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Record name 1H-Isoindole-1,3(2H)-dione, hexahydro-
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3.0 g, 19.9 mmol) and 10% Pd/C (300 mg) in MeOH (100 mL) was shaken in an H2 atmosphere (300 psi) in a Parr apparatus for 24 h. The reaction mixture was filtrated and the liquids concentrated to dryness, affording the title compound (2.6 g, 16.99 mmol), that was sued without any further purification, as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

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